Methyl 5-(tert-butyl)nicotinate hydrochloride
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Description
Synthesis Analysis
The synthesis of Methyl 5-(tert-butyl)nicotinate hydrochloride involves the reaction of 5-(tert-butyl)nicotinic acid with methyl chloroformate or methyl iodide . The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .
Molecular Structure Analysis
The molecular formula of this compound is C₁₁H₁₅NO₂·HCl , with a molecular weight of 229.7 g/mol . Its chemical structure consists of a nicotinic acid moiety substituted with a tert-butyl group at the 5-position.
Chemical Reactions Analysis
This compound serves as a versatile reagent in organic synthesis reactions . It acts as a building block for the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has potential applications in materials science, contributing to the creation of novel materials with unique properties.
Physical and Chemical Properties Analysis
Mechanism of Action
Although the precise mechanism of action is not fully understood, Methyl 5-(tert-butyl)nicotinate hydrochloride is believed to act as a nicotinic acid receptor agonist . It binds to and activates nicotinic acid receptors in the body, leading to various physiological effects.
Properties
IUPAC Name |
methyl 5-tert-butylpyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,3)9-5-8(6-12-7-9)10(13)14-4;/h5-7H,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMKQSFDNAGHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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